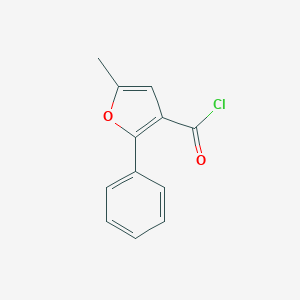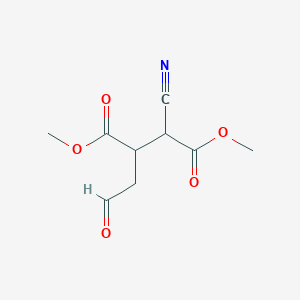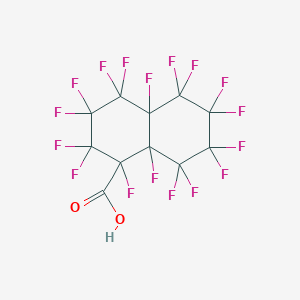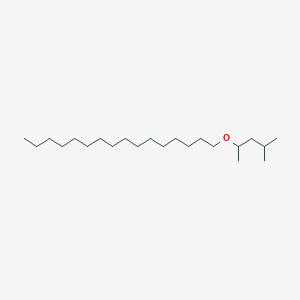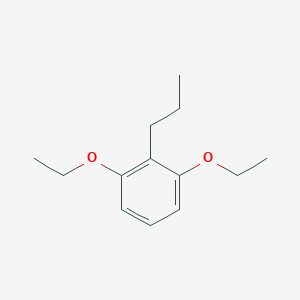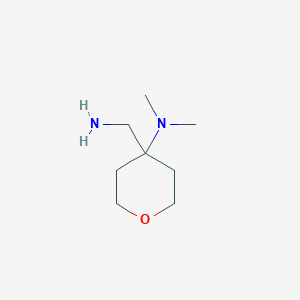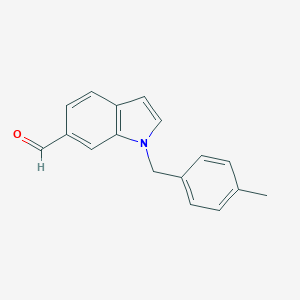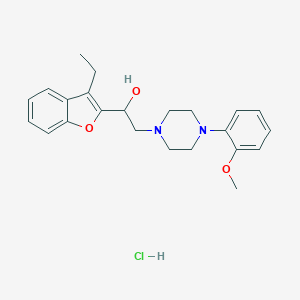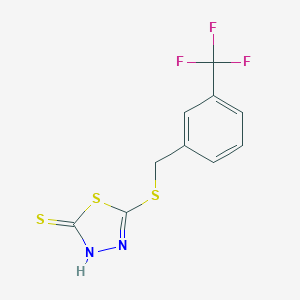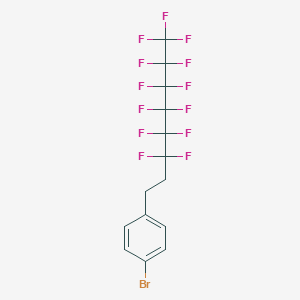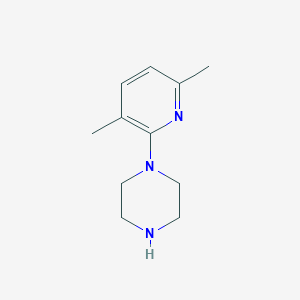![molecular formula C7H5BF2O4 B060524 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid CAS No. 190903-71-0](/img/structure/B60524.png)
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
概述
描述
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is an organoboron compound with the molecular formula C7H5BF2O4 and a molecular weight of 201.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a difluorinated benzo[1,3]dioxole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds .
准备方法
The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid typically involves the following steps :
Starting Material: The synthesis begins with 5-bromo-2,2-difluoro-1,3-benzodioxole.
Reaction with Triisopropyl Borate: The brominated compound is reacted with triisopropyl borate in the presence of a palladium catalyst under inert conditions.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
化学反应分析
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid undergoes several types of chemical reactions :
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The difluorinated benzo[1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .
科学研究应用
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is used in the development of biologically active molecules and as a tool in chemical biology for the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid primarily involves its role as a boronic acid derivative . Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry.
相似化合物的比较
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid can be compared with other boronic acids and difluorinated compounds :
Similar Compounds: 5-Bromo-2,2-difluoro-1,3-benzodioxole, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.
Uniqueness: The presence of both difluoro and boronic acid groups in the same molecule makes it particularly versatile for cross-coupling reactions and other synthetic applications. Its unique structure allows for specific interactions in biological systems and materials science.
属性
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTIPUIRDXSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590183 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190903-71-0 | |
| Record name | B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190903-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

